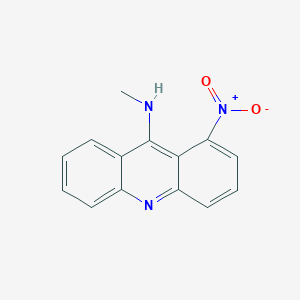

N-Methyl-1-nitroacridin-9-amine

Description

N-Methyl-1-nitroacridin-9-amine is a nitro-substituted acridine derivative characterized by a methyl group at the N-position and a nitro group at the 1-position of the acridine scaffold. Acridine derivatives are widely studied for their pharmacological and material science applications, particularly due to their planar aromatic structure, which facilitates DNA intercalation and fluorescence properties .

Properties

CAS No. |

19395-61-0 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

N-methyl-1-nitroacridin-9-amine |

InChI |

InChI=1S/C14H11N3O2/c1-15-14-9-5-2-3-6-10(9)16-11-7-4-8-12(13(11)14)17(18)19/h2-8H,1H3,(H,15,16) |

InChI Key |

CGAGOAVPWUULJQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Methyl-1-nitroacridin-9-amine typically involves the N-methylation of 1-nitroacridin-9-amine. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines . This process involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, and formaldehyde, along with catalytic systems to facilitate the reaction . Another efficient method is the N-methylation of secondary amines under mechanochemical conditions, which involves the use of a vibrational ball mill and formalin as a methylating agent .

Chemical Reactions Analysis

N-Methyl-1-nitroacridin-9-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be converted to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

N-Methyl-1-nitroacridin-9-amine has demonstrated significant antitumor properties. Research indicates that derivatives of acridine, including this compound, can inhibit the growth of various cancer cell lines by targeting DNA topoisomerases, which are essential for DNA replication and transcription.

Case Study:

A study published in Cancer Chemotherapy and Pharmacology highlighted the effectiveness of acridine derivatives in treating neoplasms, particularly pancreatic cancer. The compounds were shown to induce apoptosis in cancer cells through the inhibition of topoisomerase II activity, leading to DNA damage and cell death .

Antifungal Properties

Recent investigations into the antifungal applications of this compound have revealed its potential against resistant strains of fungi. The compound has been shown to effectively inhibit yeast topoisomerase II, making it a candidate for treating fluconazole-resistant fungal infections.

Case Study:

Research published in Molecules reported that specific derivatives of 1-nitro-9-aminoacridine exhibited potent antifungal activity against Candida species by disrupting the function of topoisomerases involved in nucleic acid metabolism .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies, indicating its efficacy against a range of bacterial pathogens. The compound's mechanism often involves interference with bacterial DNA synthesis.

Case Study:

A review on nitrogen-containing heterocycles highlighted numerous studies where acridine derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship suggested that modifications to the acridine core could enhance antimicrobial properties .

Drug Design and Development

The versatility of this compound as a building block in drug design is notable. Its ability to form hydrogen bonds with biological targets makes it a valuable candidate for new drug formulations aimed at various diseases.

Trends in Drug Development:

Recent advancements in medicinal chemistry have focused on nitrogen-containing heterocycles like this compound due to their broad spectrum of biological activities. This trend is reflected in the increasing number of publications focusing on their therapeutic applications over recent years .

Mechanism of Action

The mechanism of action of N-Methyl-1-nitroacridin-9-amine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acridin-9-amine Derivatives

*Note: Molecular formula and weight for this compound are inferred based on structural analogs.

Key Observations :

- Substituent Position : Substituents at the acridine core (e.g., C1 vs. phenyl ring) influence steric hindrance and electronic properties. For example, the para-azide in N-(4-azidophenyl)acridin-9-amine enables bioconjugation applications, unlike the C1-nitro group .

- Alkyl vs. Aryl Amines : Propyl or benzyl groups (e.g., in 6-chloro-2-methoxy-N-propylacridin-9-amine or N-benzyl derivatives) improve lipid solubility, enhancing bioavailability compared to methylamine derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated using ChemDraw or analogous tools.

Key Findings :

- Solubility Trends : Nitro and azide substituents reduce aqueous solubility compared to methoxy or alkylamine groups. For instance, N-(4-azidophenyl)acridin-9-amine requires polar aprotic solvents like DMF for dissolution .

- Stability : Nitro groups may confer photolability, necessitating storage in amber containers, whereas saturated analogs (e.g., tetrahydroacridines) exhibit enhanced thermal stability .

Key Insights :

- Nitro Derivatives : The nitro group in this compound may enhance redox cycling, generating reactive oxygen species (ROS) for anticancer effects, akin to nitracrine analogs .

- Tetrahydroacridines : Saturation of the acridine ring (e.g., N-benzyl-tetrahydroacridin-9-amine) improves blood-brain barrier penetration, making them viable for neurodegenerative disease targeting .

Biological Activity

N-Methyl-1-nitroacridin-9-amine is a synthetic compound belonging to the acridine family, notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a unique molecular structure that contributes to its biological activity. The presence of a nitro group is significant as it can act as both a pharmacophore and a toxicophore, influencing the compound's interactions with biological molecules. The molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of approximately 229.25 g/mol. This structure allows for intercalation with DNA, which disrupts normal cellular processes.

- DNA Intercalation : this compound can intercalate between DNA base pairs, leading to disruption in replication and transcription processes. This property is crucial for its anticancer potential as it can induce cytotoxic effects in cancer cells .

- Antimicrobial Activity : The compound exhibits antimicrobial properties by producing toxic intermediates upon reduction, which can bind covalently to DNA and result in cell death. This mechanism is similar to other nitro-containing antibiotics, such as metronidazole .

- Anti-inflammatory Effects : Nitro compounds have been shown to modulate inflammatory responses through their interaction with specific proteins involved in cellular signaling pathways. This suggests that this compound may also possess anti-inflammatory properties .

Table 1: Summary of Biological Activities

Anticancer Activity

A study evaluating the anticancer potential of acridine derivatives, including this compound, found that these compounds exhibited significant cytotoxic effects against melanoma and neuroblastoma cell lines. The cytotoxicity was measured using MTT assays, indicating that higher concentrations led to increased cell death .

Antimicrobial Efficacy

In another investigation focused on antifungal activity, several derivatives of this compound were synthesized and tested against Candida albicans. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, demonstrating effectiveness against fluconazole-resistant strains . The mechanism was attributed to the inhibition of topoisomerase II activity in yeast cells.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of nitro compounds revealed that this compound could reduce inflammation markers in vitro. The compound's ability to inhibit inducible nitric oxide synthase (iNOS) was highlighted as a key factor in its anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.